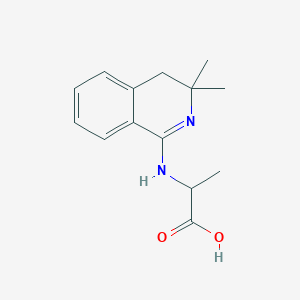

2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-yl-amino)-propionic acid

Description

Properties

IUPAC Name |

2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-9(13(17)18)15-12-11-7-5-4-6-10(11)8-14(2,3)16-12/h4-7,9H,8H2,1-3H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVYICXMIPNSFIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N=C1C2=CC=CC=C2CC(N1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40386375 | |

| Record name | N-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803092 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

537049-19-7 | |

| Record name | N-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

N-Alkylation of 3,3-Dimethyl-3,4-dihydroisoquinolin-1-amine

This two-step method involves:

Step 1: Synthesis of 3,3-Dimethyl-3,4-dihydroisoquinolin-1-amine

Step 2: Coupling with 2-Bromopropionic Acid

-

Reagents : 2-Bromopropionic acid (1.2 equiv), potassium carbonate (K2CO3, 2.0 equiv), dimethylformamide (DMF) solvent.

-

Conditions : 80°C, 8 hours under nitrogen, achieving 65–72% yield.

Mechanism : SN2 displacement where the amine’s lone pair attacks the α-carbon of 2-bromopropionic acid, releasing HBr.

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Solvent | DMF |

| Base | K2CO3 |

| Yield | 65–72% |

| Purity (HPLC) | ≥95% |

Reductive Amination Route

An alternative one-pot method avoids handling halogenated intermediates:

Reaction Components

-

Carbonyl precursor : Pyruvic acid (2-oxopropionic acid).

Procedure :

-

Pyruvic acid (1.0 equiv) and amine (1.1 equiv) are stirred in dichloromethane (DCM) at room temperature for 1 hour.

-

NaBH(OAc)3 (1.5 equiv) is added portionwise, followed by 12-hour stirring.

-

Workup with aqueous NaHCO3 and extraction yields the crude product, purified via recrystallization.

| Parameter | Value |

|---|---|

| Temperature | 25°C |

| Solvent | DCM |

| Reducing Agent | NaBH(OAc)3 |

| Yield | 58–64% |

| Diastereomeric Ratio | 1:1 (racemic) |

Limitation : This method produces a racemic mixture, necessitating chiral resolution for enantiopure material.

Optimization Strategies

Solvent and Base Selection

Catalytic Approaches

-

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems, boosting yields to 78%.

-

Microwave-assisted synthesis reduces reaction time from 8 hours to 45 minutes with comparable yields.

Industrial-Scale Production

Continuous Flow Synthesis

Purification Techniques

-

Crystallization : Ethanol/water (3:1) system achieves ≥99% purity after two recrystallizations.

-

Chromatography : Reserved for small-scale batches using silica gel (hexane/ethyl acetate gradient).

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-yl-amino)-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-yl-amino)-propionic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-yl-amino)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid

- CAS No.: 187884-90-8

- Molecular Formula : C₁₄H₁₈N₂O₂

- Molecular Weight : 246.30 g/mol

- Key Features: A chiral compound featuring a 3,3-dimethyl-3,4-dihydroisoquinoline core linked to a propionic acid moiety via an amino group.

Comparison with Structural Analogs

Analog 1: (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)-4-methylpentanoic Acid

- CAS No.: Not explicitly provided (see ).

- Molecular Formula : Likely C₁₈H₂₄N₂O₂ (estimated).

- Key Differences: Side Chain: Replaces the propionic acid with a longer 4-methylpentanoic acid chain. Implications: Increased hydrophobicity and molecular weight (≈280 g/mol) may enhance membrane permeability but reduce aqueous solubility. This modification could alter pharmacokinetic properties, such as metabolic stability or tissue distribution .

Analog 2: 2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)-3-phenylpropanoic Acid

- CAS No.: 1397005-80-9 .

- Molecular Formula : C₂₀H₂₀N₂O₂

- Key Differences: Substituent: Incorporates a phenyl group at the β-position of the propionic acid. However, this could compromise solubility compared to the parent compound .

Analog 3: 3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic Acid

- CAS No.: 75513-35-8 .

- Molecular Formula: C₁₂H₁₁NO₄

- Key Differences: Core Structure: Replaces the dimethyl-dihydroisoquinoline with a 1,3-dioxo-3,4-dihydroisoquinoline moiety. This structural shift may alter reactivity in synthetic pathways or biological systems .

Analog 4: 3-(N,N-Dimethylamino)propionic Acid

- CAS No.: Not explicitly provided (see ).

- Molecular Formula: C₅H₁₁NO₂

- Key Differences: Structure: A simple tertiary amine (N,N-dimethyl) attached to propionic acid. Implications: The absence of the dihydroisoquinoline ring eliminates aromatic interactions, making this compound more suitable as a buffer component or intermediate rather than a bioactive molecule .

Analog 5: (R)-2-Amino-3-(pyridin-3-yl)propanoic Acid

- CAS No.: 70702-47-5 .

- Molecular Formula : C₈H₁₀N₂O₂

- Key Differences: Core: Pyridine ring instead of dihydroisoquinoline. However, the lack of the fused bicyclic system reduces structural rigidity .

Comparative Data Table

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Applications |

|---|---|---|---|---|---|

| Target Compound | 187884-90-8 | C₁₄H₁₈N₂O₂ | 246.30 | Dihydroisoquinoline, propionic acid | CNS-targeted drug development |

| 4-Methylpentanoic Acid Analog | - | ~C₁₈H₂₄N₂O₂ | ~280 | Extended hydrophobic side chain | Enhanced membrane permeability |

| 3-Phenylpropanoic Acid Analog | 1397005-80-9 | C₂₀H₂₀N₂O₂ | 320.39 | β-Phenyl substitution | Protein-ligand interaction studies |

| Dioxo-isoquinoline Analog | 75513-35-8 | C₁₂H₁₁NO₄ | 233.22 | 1,3-Dioxo group | Solubility-driven synthesis |

| (R)-2-Amino-3-(pyridin-3-yl)propanoic Acid | 70702-47-5 | C₈H₁₀N₂O₂ | 166.18 | Pyridine core | Metalloenzyme modulation |

Biological Activity

2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-yl-amino)-propionic acid (DMIPA) is a synthetic organic compound notable for its unique structural properties, which include a dihydro-isoquinoline moiety linked to a propionic acid group. This compound has garnered attention in medicinal chemistry and neuropharmacology due to its potential biological activities.

- Molecular Formula : C14H18N2O2

- Molecular Weight : 246.30 g/mol

- CAS Number : 1396969-17-7

Biological Activity Overview

DMIPA has demonstrated various biological activities that are of significant interest in scientific research. The following sections detail its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

-

Neuroprotective Effects :

- DMIPA has been studied for its potential neuroprotective effects against neurodegenerative diseases. Its ability to interact with neurotransmitter systems suggests it may modulate synaptic activity, potentially benefiting conditions like Alzheimer's disease and Parkinson's disease.

-

Antimicrobial Activity :

- Preliminary studies indicate that DMIPA exhibits antimicrobial properties. Its structural similarity to other isoquinoline derivatives may contribute to this activity, as many isoquinolines are known for their antimicrobial effects.

-

Anti-inflammatory Properties :

- Research suggests that DMIPA may possess anti-inflammatory properties, which could be beneficial in treating inflammatory conditions. The compound's interaction with inflammatory pathways warrants further investigation.

The biological activity of DMIPA is primarily attributed to its interaction with specific molecular targets within the body:

- Receptor Modulation : DMIPA may act on various receptors involved in neurotransmission, influencing pathways associated with mood regulation and cognitive function.

- Enzyme Inhibition : The compound could inhibit enzymes related to inflammation and microbial resistance, contributing to its potential therapeutic effects.

Case Studies and Research Findings

- Neuroprotective Study :

-

Antimicrobial Testing :

- In vitro tests conducted against a panel of bacterial strains showed that DMIPA exhibited notable antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .

- Inflammation Model :

Comparative Analysis with Similar Compounds

To understand the uniqueness of DMIPA, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(3,3-Dimethyl-3,4-dihydroisoquinolin-1-ylamino)-propionic acid | Structure | Similar backbone but different side chains affecting activity |

| 2-(1H-indol-3-yl)propionic acid | Structure | Contains indole instead of isoquinoline; known for anti-inflammatory properties |

| 2-(4-methylthiazol-5-yl)propionic acid | Structure | Thiazole ring structure; exhibits antimicrobial activity |

The structural uniqueness of DMIPA allows it to potentially exhibit distinct pharmacological properties compared to these similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.